molecular formula C14H10OS B8604206 Methylthioxanthone

Methylthioxanthone

Cat. No. B8604206
M. Wt: 226.30 g/mol
InChI Key: QZKVUSSYPPWURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04012499

Procedure details

To a stirred mixture of concentrated sulphuric acid (300 ml) and toluene (46 ml), o-mercaptobenzoic acid (30 g) was added slowly. The mixture was stirred for 8 hrs. and allowed to stand for a further 10 hrs. After 1 hr. heating on the steam bath the dark red solution was cooled and poured on to ice. The gummy yellow precipitate was filtered off and triturated with 2N aqueous sodium hydroxide. The solid isomer-mixture was filtered off, washed with water, and dried at room temperature in vacuo, m.p. 107°-132° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[SH:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](O)=[O:10]>C1(C)C=CC=CC=1>[CH3:9][C:8]1[C:12]2[C:9](=[O:10])[C:8]3[C:7](=[CH:15][CH:14]=[CH:13][CH:12]=3)[S:6][C:13]=2[CH:14]=[CH:15][CH:7]=1

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
46 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
WAIT
Type
WAIT
Details
to stand for a further 10 hrs
Duration
10 h
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heating on the steam bath the dark red solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
poured on to ice
FILTRATION
Type
FILTRATION
Details
The gummy yellow precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with 2N aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The solid isomer-mixture was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature in vacuo, m.p. 107°-132° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC1=CC=CC=2SC3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.